molecular formula C8H9BrN2OS B13311759 2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B13311759
M. Wt: 261.14 g/mol
InChI Key: JKRHFNTXPWBPBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 3-bromothiophenol with N-hydroxyethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:

The uniqueness of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrN2OS

Molecular Weight

261.14 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2OS/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

JKRHFNTXPWBPBX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)SC/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC(=NO)N

Origin of Product

United States

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